(4-Bromobenzyl)hydrazine hydrochloride

Description

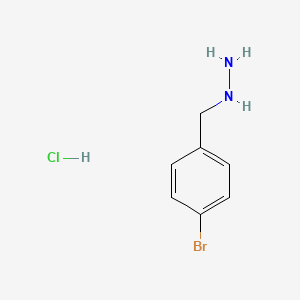

Structure

2D Structure

Properties

IUPAC Name |

(4-bromophenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4,10H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYUWAFJQNITFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1727-08-8 | |

| Record name | [(4-bromophenyl)methyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Bromobenzyl)hydrazine hydrochloride physical properties

An In-depth Technical Guide on the Physicochemical Properties of (4-Bromobenzyl)hydrazine Hydrochloride

Foreword for the Researcher

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the physical and chemical properties of this compound. As a Senior Application Scientist, my objective is to provide not just data, but a contextualized, field-proven understanding of this specific reagent. A critical point of clarification is addressed from the outset: this compound is frequently confused with its isomer, (4-Bromophenyl)hydrazine hydrochloride. This guide will focus exclusively on the benzyl derivative, highlighting its unique characteristics and providing practical, reliable information for its application in a laboratory setting.

Section 1: Compound Identification and Structural Elucidation

The precise identification of reagents is fundamental to reproducible research. This compound (CAS No. 1727-08-8) is a substituted hydrazine derivative whose utility in organic synthesis stems from the reactive hydrazine moiety attached to a brominated benzyl scaffold.

A common point of error is its confusion with (4-Bromophenyl)hydrazine hydrochloride (CAS No. 622-88-8). The distinction lies in the linkage of the hydrazine group to the aromatic ring: the benzyl isomer contains a methylene (-CH2-) bridge, whereas the phenyl isomer features a direct nitrogen-carbon bond to the ring. This structural difference, illustrated below, profoundly impacts the compound's reactivity and physical properties.

Key Identifiers:

-

IUPAC Name: [(4-bromophenyl)methyl]hydrazine hydrochloride

-

Synonyms: 4-Bromobenzylhydrazine hydrochloride

-

CAS Number: 1727-08-8

-

Molecular Formula: C₇H₁₀BrClN₂

Section 2: Physicochemical Properties

Quantitative data on this compound is less prevalent in the literature compared to its phenyl isomer. The following table summarizes its known physical properties.

| Property | Value / Description | Source(s) |

| Molecular Weight | 237.52 g/mol | |

| Appearance | Solid. Typically a white to off-white solid or powder. | |

| Purity | Commercially available at ≥97% purity. | |

| Melting Point | Data not readily available in cited literature. For comparison, the isomeric (4-bromophenyl)hydrazine hydrochloride has a melting point of 220-230 °C with decomposition.[1][2][3][4][5] | N/A |

| Solubility | Specific quantitative data is limited. As a hydrochloride salt, it is expected to be soluble in polar solvents like water, methanol, and DMSO, with limited solubility in non-polar aprotic solvents like hexanes or diethyl ether. | Inferred |

| Hygroscopicity | While not explicitly documented, hydrazine salts are often hygroscopic and should be stored under dry conditions.[2][6] | Inferred |

Section 3: Spectral and Analytical Characterization

While a complete, published spectral dataset for this compound is scarce, we can infer its expected characteristics based on its structure and data from its free base form, (4-Bromobenzyl)hydrazine (CAS 45811-94-7).

-

¹H NMR: The proton NMR spectrum of the free base is available.[7] Upon protonation to form the hydrochloride salt, a downfield shift is expected for the protons on and adjacent to the nitrogen atoms (the -CH₂- and -NHNH₂ groups). The N-H proton signals are often broad and may exchange with D₂O.

-

¹³C NMR: The spectrum would show seven distinct carbon signals: four for the aromatic ring (two substituted, two unsubstituted), and one for the benzylic -CH₂- group.

-

Infrared (IR) Spectroscopy: Key expected vibrational frequencies include:

-

3200-3400 cm⁻¹: N-H stretching from the hydrazinium ion.

-

3000-3100 cm⁻¹: Aromatic C-H stretching.

-

2850-2950 cm⁻¹: Aliphatic C-H stretching from the -CH₂- group.

-

~1600 cm⁻¹: C=C stretching from the aromatic ring.

-

~1070 cm⁻¹: C-Br stretching.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion of the free base (C₇H₉BrN₂) upon deprotonation and ionization. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.

Section 4: Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) for this compound was identified in the search results. Therefore, the following guidance is based on the well-documented hazards of the closely related (4-Bromophenyl)hydrazine hydrochloride and general principles for handling hydrazine derivatives. This approach is a standard, precautionary measure in chemical safety.

Hazard Identification: (4-Bromophenyl)hydrazine hydrochloride is classified as causing severe skin burns and eye damage (GHS H314).[4][8][9][10][11] It is prudent to assume this compound carries similar corrosive hazards.

-

GHS Classification (Assumed): Skin Corrosion/Irritation, Category 1; Serious Eye Damage, Category 1.

-

Signal Word: Danger

Recommended Handling Protocol:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4][9][10]

-

Skin Protection: Wear nitrile or neoprene gloves and a flame-retardant lab coat. Ensure full body coverage.[4][9][10]

-

Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved respirator with a P3 (particulate) filter.[4]

-

-

Handling Practices: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11][12]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from incompatible materials, particularly strong oxidizing agents and strong bases.[10]

-

Store in a locked cabinet or area designated for corrosive materials.[9][10][11]

Section 5: Synthetic Utility and Applications

This compound is a valuable building block in synthetic organic chemistry. Its primary utility lies in the construction of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The terminal -NH₂ group of the hydrazine moiety acts as a potent nucleophile, readily reacting with electrophilic centers.

A classic application of such a reagent is in the Knorr pyrazole synthesis or similar condensations with 1,3-dicarbonyl compounds to yield substituted pyrazoles. The presence of the bromo-benzyl group offers a site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage functionalization of the final product.

Section 6: Experimental Protocol: Synthesis and Purification

The following is a representative, two-step protocol for the synthesis of this compound, adapted from established procedures for similar compounds.[13][14]

Step 1: Synthesis of (4-Bromobenzyl)hydrazine (Free Base)

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzyl bromide (1.0 eq) in methanol.

-

Reaction: Add hydrazine hydrate (excess, e.g., 5-10 eq) dropwise to the solution at room temperature. A mild exotherm may be observed.

-

Heating: Heat the reaction mixture to a gentle reflux (e.g., 45-50 °C) for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Workup: After cooling to room temperature, remove the methanol under reduced pressure. Add deionized water to the residue and extract the product with an organic solvent like ethyl acetate (3x).

-

Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free base.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude (4-Bromobenzyl)hydrazine from Step 1 in a minimal amount of a suitable solvent, such as diethyl ether.

-

Precipitation: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate as a solid.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Purification: Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the resulting white to off-white solid under high vacuum to obtain the final product, this compound.

This self-validating protocol includes a purification step (recrystallization/precipitation) that ensures the final product's identity and purity can be confirmed using the analytical methods described in Section 3.

References

- 1. indiamart.com [indiamart.com]

- 2. 4-Bromophenylhydrazine hydrochloride | 622-88-8 [chemicalbook.com]

- 3. (4-Bromophenyl)hydrazine hydrochloride | CAS#:622-88-8 | Chemsrc [chemsrc.com]

- 4. 4-Bromophenylhydrazine 99 622-88-8 [sigmaaldrich.com]

- 5. 4-溴苯肼 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Bromo Phenyl Hydrazine Hydrochloride [chembk.com]

- 7. 4-BROMO-BENZYL-HYDRAZINE(45811-94-7) 1H NMR [m.chemicalbook.com]

- 8. 4-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. 4-Bromophenylhydrazine Hydrochloride | 622-88-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. 4-BROMO-BENZYL-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]

- 14. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to (4-Bromobenzyl)hydrazine Hydrochloride: Structure, Bonding, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

(4-Bromobenzyl)hydrazine hydrochloride is a substituted benzylhydrazine derivative that serves as a crucial intermediate in synthetic organic chemistry. Its unique structural architecture, featuring a reactive hydrazine moiety, a stabilizing benzyl group, and a strategically placed bromine atom, makes it a valuable synthon for the construction of complex heterocyclic systems and other molecular scaffolds of pharmaceutical interest. The hydrochloride salt form enhances its stability and improves its handling characteristics as a solid reagent.

For drug development professionals, understanding the nuanced interplay between the compound's structure, bonding, and reactivity is paramount. The bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, while the hydrazine group is a gateway to a diverse array of nitrogen-containing heterocycles. This guide offers a detailed exploration of the fundamental chemical principles governing this compound, providing the in-depth knowledge required to effectively leverage this reagent in complex synthetic campaigns.

Molecular Structure and Bonding Analysis

The foundational step in harnessing any chemical reagent is a thorough understanding of its molecular structure. Key identifiers for this compound are provided in the table below.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1727-08-8 | [1] |

| Molecular Formula | C₇H₁₀BrClN₂ | [1] |

| Molecular Weight | 237.53 g/mol | [1] |

| Parent Compound CAS | 45811-94-7 ((4-Bromobenzyl)hydrazine) | [2] |

The structure is composed of three primary components: a para-substituted bromobenzyl ring, a methylene (-CH₂-) linker, and a hydrazinium group (-NHNH₃⁺), which is protonated by hydrochloric acid.

Caption: Structure of this compound.

Bonding and Hybridization

-

Aromatic Ring: The six carbon atoms of the benzene ring are sp² hybridized, forming a planar, cyclic, and fully conjugated system. The C-C bond lengths within the ring are intermediate between a single and double bond, characteristic of aromatic systems.

-

Methylene Linker (-CH₂-): The carbon atom of the methylene bridge is sp³ hybridized, forming tetrahedral geometry with bond angles of approximately 109.5°. This linker provides conformational flexibility, separating the reactive hydrazine group from the steric bulk and electronic influence of the aromatic ring.

-

Hydrazinium Group (-NH-NH₃⁺): In the hydrochloride salt, the terminal nitrogen atom of the hydrazine moiety is protonated, forming a hydrazinium ion. Both nitrogen atoms are sp³ hybridized. The presence of the positive charge on the terminal nitrogen significantly influences the nucleophilicity of the adjacent nitrogen, a key consideration in reaction planning.

Electronic Effects

The bromine atom at the para-position exerts two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the benzene ring through the sigma bond network.

-

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic pi-system, donating electron density.

For halogens, the inductive effect typically outweighs the resonance effect, resulting in a net deactivation of the aromatic ring towards electrophilic substitution. However, its para-position directs incoming electrophiles to the ortho positions. More importantly, in the context of drug design, the bromine atom serves as an excellent leaving group or coupling partner in transition-metal-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity.

Physicochemical Properties and Reactivity

While specific experimental data for this compound is not widely published, properties can be inferred from related structures and general chemical principles.

| Property | Predicted Value / Observation | Justification |

| Appearance | White to off-white crystalline solid. | Typical for organic hydrochloride salts. |

| Solubility | Soluble in polar solvents like water and alcohols. | The ionic nature of the hydrochloride salt enhances solubility in polar media. |

| Melting Point | Expected to be a high-melting solid, likely decomposing upon melting. | Ionic compounds have strong intermolecular forces. Benzylhydrazine dihydrochloride melts at 143-145 °C. |

| pKa | The pKa of the hydrazinium ion is estimated to be around 8. | The parent benzylhydrazine has a predicted pKa of 8.45[3]. The electron-withdrawing bromo-group may slightly lower this value. |

The primary mode of reactivity involves the hydrazine moiety. Despite the protonation, the lone pair on the nitrogen atom adjacent to the benzyl group (Nα) retains nucleophilic character and is the primary site of reaction. This makes the compound a key precursor for forming hydrazones, a reaction central to the synthesis of many heterocyclic frameworks.

Synthesis and Application

General Synthetic Pathway

(4-Bromobenzyl)hydrazine is typically synthesized via the nucleophilic substitution of a 4-bromobenzyl halide with hydrazine. The resulting free base is then treated with hydrochloric acid to precipitate the more stable hydrochloride salt.[3][4]

References

- 1. indiamart.com [indiamart.com]

- 2. (4-Bromobenzyl)hydrazine , 98% , 45811-94-7 - CookeChem [cookechem.com]

- 3. Benzylhydrazine | 555-96-4 [chemicalbook.com]

- 4. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

(4-Bromobenzyl)hydrazine hydrochloride CAS number 45811-94-7

An In-depth Technical Guide to (4-Bromobenzyl)hydrazine Hydrochloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

This compound is a versatile and reactive chemical intermediate of significant interest to researchers in medicinal chemistry and organic synthesis. Its unique structure, featuring a nucleophilic hydrazine moiety, a flexible benzyl linker, and a functionalizable aryl bromide handle, makes it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview of this compound, covering its precise chemical identity, physicochemical properties, synthetic methodologies, and core reactivity. Furthermore, it explores its strategic application in drug development, particularly how the aryl bromide can be leveraged for library diversification through modern cross-coupling reactions. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting.

Compound Identification and Structural Clarification

A critical first step in utilizing any chemical reagent is unambiguous identification. The topic compound, this compound, is part of a family of related brominated hydrazine derivatives. It is crucial to distinguish it from its structural isomer, (4-Bromophenyl)hydrazine hydrochloride, and its corresponding free base, as they possess different chemical properties and CAS numbers.

| Feature | (4-Bromobenzyl)hydrazine HCl (Topic) | (4-Bromobenzyl)hydrazine (Free Base) | (4-Bromophenyl)hydrazine HCl (Isomer) |

| Structure | Br-Ph-CH₂-NH-NH₂ · HCl | Br-Ph-CH₂-NH-NH₂ | Br-Ph-NH-NH₂ · HCl |

| CAS Number | 1727-08-8 [1] | 45811-94-7[2] | 622-88-8[3][4] |

| Key Difference | Hydrazine linked via a methylene (-CH₂-) bridge | Free base form of the topic compound | Hydrazine directly attached to the aromatic ring |

This guide will focus exclusively on This compound (CAS: 1727-08-8) . Its utility stems from the spatial separation of the reactive hydrazine group from the aromatic ring, which imparts conformational flexibility, a feature often sought in drug candidates to optimize binding interactions with biological targets.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical properties is essential for its proper handling, storage, and use in reactions.

| Property | Value | Source |

| CAS Number | 1727-08-8 | [1] |

| Molecular Formula | C₇H₁₀BrClN₂ | [1] |

| Molecular Weight | 237.52 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Purity | Typically >97% | |

| Solubility | Soluble in water; slightly soluble in alcohols like methanol and DMSO | [4] |

| Melting Point | Not widely reported, but the related (4-Bromophenyl)hydrazine HCl melts at 220-230 °C with decomposition | [4] |

Spectroscopic Profile

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the disubstituted benzene ring (typically two doublets in the 7.2-7.6 ppm range). The benzylic protons (-CH₂-) would appear as a singlet around 4.0 ppm. The protons on the hydrazine moiety (-NH-NH₂) would be broad, exchangeable signals further downfield, with their chemical shift being highly dependent on solvent and concentration.

-

¹³C NMR: The spectrum will display four distinct signals for the aromatic carbons, one for the benzylic carbon (~50-60 ppm), and no other aliphatic signals.

-

Mass Spectrometry (MS): The mass spectrum of the free base (C₇H₉BrN₂) would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks corresponding to its molecular weight.

-

Infrared (IR) Spectroscopy: Key stretches would include N-H stretching (broad bands around 3200-3400 cm⁻¹), C-H stretching from the aromatic and methylene groups (~2850-3100 cm⁻¹), and C=C stretching from the aromatic ring (~1400-1600 cm⁻¹).

Synthesis and Manufacturing

This compound is typically synthesized in a two-step process starting from the commercially available 4-Bromobenzyl bromide. This method is efficient and analogous to standard procedures for preparing substituted benzylhydrazines.[5][6]

Detailed Experimental Protocol: Synthesis

This protocol is a representative example based on established methods for similar compounds.[5][7]

-

Step 1: Formation of the Free Base.

-

To a round-bottom flask equipped with a magnetic stirrer and addition funnel, add hydrazine hydrate (80% solution in water, ~5-10 equivalents) diluted with an appropriate solvent like ethanol.

-

Cool the flask in an ice bath to 0-5 °C.

-

Dissolve 4-Bromobenzyl bromide (1.0 equivalent) in ethanol and add it dropwise to the stirred hydrazine solution over 30-60 minutes, maintaining the low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the excess hydrazine and solvent under reduced pressure.

-

Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude (4-Bromobenzyl)hydrazine free base.

-

-

Step 2: Hydrochloride Salt Formation.

-

Dissolve the crude free base in a minimal amount of a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or acetone.

-

Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

-

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dictated by the reactivity of its hydrazine functional group. The terminal nitrogen (-NH₂) is highly nucleophilic and readily reacts with electrophiles.

Core Reactivity: Hydrazone Formation

The most prominent reaction of hydrazines is their condensation with aldehydes and ketones to form stable hydrazones.[8] This reaction is foundational in medicinal chemistry for linking molecular fragments and is a key step in famous name reactions like the Wolff-Kishner reduction.

This reaction provides a robust method for conjugating the (4-bromobenzyl) moiety to other molecules, forming a stable C=N bond. The resulting hydrazones are themselves valuable intermediates and often exhibit a wide range of biological activities.[8][9]

Applications in Drug Discovery and Medicinal Chemistry

Hydrazine and hydrazone derivatives are privileged structures in medicinal chemistry, known to possess a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[9][10] this compound serves as an ideal starting point for exploring this chemical space.

Scaffold for Library Synthesis via Cross-Coupling

The true power of this reagent in modern drug discovery lies in the presence of the 4-bromo substituent on the phenyl ring. This site serves as a versatile handle for post-synthesis modification using transition-metal-catalyzed cross-coupling reactions. This allows for the rapid diversification of a common core structure, a key strategy in generating chemical libraries for high-throughput screening.

Workflow Example: Fragment-Based Drug Discovery (FBDD)

-

Core Fragment Synthesis: React this compound with a library of small, diverse aldehydes and ketones to generate a library of brominated hydrazone fragments.

-

Screening: Screen this fragment library against a biological target of interest (e.g., an enzyme or receptor).

-

Hit Identification: Identify "hits"—fragments that bind to the target, albeit weakly.

-

Structure-Activity Relationship (SAR) by Catalog: For a promising hit, the 4-bromo position provides a vector for optimization. Using a catalog of commercially available boronic acids, perform Suzuki coupling reactions to rapidly synthesize dozens of analogs where the bromine is replaced with different functional groups.

-

Potency Optimization: Screen the new, diversified library to identify compounds with improved potency and optimized pharmacological properties.

This strategy allows chemists to efficiently explore the chemical space around an initial hit and rapidly develop potent lead compounds.

Safety, Handling, and Storage

Substituted hydrazines and their salts require careful handling due to their potential toxicity and corrosive nature. The safety data for the closely related (4-Bromophenyl)hydrazine hydrochloride provides a strong basis for the expected hazards.[3][11][12][13]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[3][12][13] |

| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage.[3] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[11][12]

-

Personal Protective Equipment: Wear appropriate PPE, including:

-

Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12]

-

The compound may be hygroscopic; store in a desiccator if necessary.[4]

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for modern synthetic and medicinal chemistry. Its distinct structural features—a reactive nucleophile, a flexible linker, and a versatile cross-coupling handle—provide researchers with a powerful tool for the efficient synthesis of novel and diverse molecular entities. By understanding its properties, synthesis, and reactivity, and by adhering to strict safety protocols, scientists can fully leverage this compound's potential to accelerate the discovery of new therapeutics and other advanced functional molecules.

References

- 1. chemscene.com [chemscene.com]

- 2. 4-BROMO-BENZYL-HYDRAZINE(45811-94-7) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromophenylhydrazine hydrochloride | 622-88-8 [chemicalbook.com]

- 5. Benzylhydrazine synthesis - chemicalbook [chemicalbook.com]

- 6. 4-BROMO-BENZYL-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]

- 7. Buy (2-Bromo-4-fluorobenzyl)hydrazine hydrochloride (EVT-15267519) | 2044707-16-4 [evitachem.com]

- 8. naturalspublishing.com [naturalspublishing.com]

- 9. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to (4-Bromobenzyl)hydrazine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of (4-Bromobenzyl)hydrazine hydrochloride, a key reagent in synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, reactivity, and applications, with a focus on its role in the generation of novel molecular entities.

Core Molecular and Physical Properties

This compound is a benzylhydrazine derivative that serves as a versatile building block in organic synthesis. Its structural isomer, (4-bromophenyl)hydrazine hydrochloride, is more commonly documented; however, the benzyl analogue possesses distinct reactivity owing to the methylene spacer between the phenyl ring and the hydrazine moiety.

A summary of its key properties is presented below:

| Property | Value | Source(s) |

| Chemical Name | This compound | --INVALID-LINK--hydrazine-hydrochloride-1727-08-8.html) |

| CAS Number | 1727-08-8 | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₀BrClN₂ | --INVALID-LINK--hydrazine-hydrochloride-1727-08-8.html) |

| Molecular Weight | 237.53 g/mol | --INVALID-LINK--hydrazine%20hydrochloride.html) |

| Synonyms | [(4-bromophenyl)methyl]hydrazine hydrochloride | --INVALID-LINK--hydrazine%20hydrochloride.html) |

Synthesis and Chemical Reactivity

The synthesis of benzylhydrazine derivatives can be achieved through various methods, including the amination of benzylic C(sp³)–H bonds with dialkyl azodicarboxylates and efficient photocatalytic processes from unactivated phenylethanol analogues.[1]

The reactivity of this compound is primarily centered around the nucleophilic nature of the hydrazine group. This functionality makes it an excellent precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules.[]

Role in Heterocyclic Synthesis

Hydrazine derivatives are fundamental in the construction of various heterocyclic systems.[] The reactivity of the nitrogen atoms in this compound allows for participation in cyclization reactions to form stable ring structures such as pyrazoles and pyridazines.[]

Substituted pyrazoles are significant targets in the pharmaceutical industry.[3] A general and regioselective one-pot synthesis of substituted pyrazoles involves the reaction of N-monosubstituted hydrazones with nitro-olefins.[3] Benzylhydrazine is a suitable primary alkyl hydrazine for this type of reaction.[3] The process typically begins with the formation of a hydrazone in situ, which then undergoes a cycloaddition reaction.[4]

A three-component reaction for pyrazole synthesis using benzylhydrazine dihydrochloride has been documented.[4] In this procedure, benzylhydrazine dihydrochloride is reacted with an aldehyde (e.g., 4-chlorobenzaldehyde) in a mixture of methanol and water to form the corresponding hydrazone.[4] This is followed by the addition of a nitro-olefin to yield the desired pyrazole.[4]

Experimental Workflow: Three-Component Pyrazole Synthesis

Caption: Workflow for the three-component synthesis of pyrazoles.

Pyridazinone derivatives are another class of heterocyclic compounds with significant biological activities that can be synthesized from hydrazine derivatives.[5] The synthesis often involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine.[6] For instance, the reaction of β-aroylpropionic acids with hydrazine derivatives is a common route to pyridazinones.[6] While specific examples utilizing this compound are not prevalent in the literature, its structural similarity to other hydrazines suggests its utility in such transformations.

Logical Relationship: Hydrazine to Heterocycle

Caption: Synthetic pathways from this compound.

Applications in Drug Development and Medicinal Chemistry

Hydrazine derivatives are crucial in medicinal chemistry for the synthesis of compounds with a broad spectrum of biological activities.[7] Benzohydrazides, a related class of compounds, have shown potential as antibacterial, antifungal, and anticancer agents.[8] Benzylhydrazine is a key component in the development of pharmaceutical compounds, including anticancer and neuroactive agents.[]

The utility of this compound in drug discovery lies in its ability to serve as a scaffold for generating diverse libraries of heterocyclic compounds. The bromo- and benzyl-moieties offer sites for further functionalization, allowing for the fine-tuning of physicochemical properties and biological activity.

Safety and Handling

Due to the limited availability of a specific Safety Data Sheet for this compound (CAS 1727-08-8), it is prudent to handle this compound with the same precautions as its better-documented isomer, (4-Bromophenyl)hydrazine hydrochloride (CAS 622-88-8), and other hydrazine derivatives.

Hydrazine derivatives are generally considered hazardous. (4-Bromophenyl)hydrazine hydrochloride is classified as corrosive and can cause severe skin burns and eye damage.[9][10][11]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[10]

-

Skin Protection: Wear impervious, flame-resistant clothing and gloves.[10]

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation occurs.[10]

Handling and Storage

-

Handle in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Avoid breathing dust.[9]

-

Do not ingest.[9]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

-

Store in a corrosives area.[9]

-

Incompatible with strong oxidizing agents and bases.[9]

First Aid Measures

-

Inhalation: Remove to fresh air. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[9]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]

Conclusion

This compound is a valuable, albeit less-documented, reagent in organic synthesis and medicinal chemistry. Its unique structural features provide a platform for the synthesis of diverse heterocyclic compounds with potential biological activity. While exercising caution due to limited specific safety data, researchers can leverage the reactivity of this compound to explore novel chemical space in drug discovery and development.

References

- 1. Efficient photocatalytic synthesis of benzylhydrazine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. iglobaljournal.com [iglobaljournal.com]

- 7. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Solubility of (4-Bromobenzyl)hydrazine Hydrochloride in Organic Solvents: A Framework for Experimental Determination

Abstract: (4-Bromobenzyl)hydrazine hydrochloride is a substituted hydrazine derivative with potential applications in medicinal chemistry and organic synthesis, where it serves as a valuable building block. The solubility of such reagents is a critical physicochemical parameter that dictates reaction conditions, purification strategies, and the potential for formulation in drug development workflows. Despite its importance, quantitative solubility data for this compound in common organic solvents is not readily available in public literature. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound. We will explore the theoretical principles governing the solubility of organic hydrochloride salts, provide a qualitative prediction of its solubility profile, and present a detailed, field-proven experimental protocol for its quantitative measurement using the equilibrium shake-flask method. This document is designed to bridge the existing data gap by empowering researchers with the foundational knowledge and practical methodology required to generate reliable and reproducible solubility data.

Introduction to this compound and the Imperative of Solubility

Substituted hydrazines are a cornerstone of modern synthetic chemistry, prized for their role in constructing nitrogen-containing heterocycles—a common motif in pharmacologically active compounds.[1][2] this compound, featuring a brominated benzyl group, is a reactive intermediate poised for use in creating diverse molecular scaffolds. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, while the hydrazine moiety is a precursor for forming hydrazones or cyclizing into heterocyclic systems.[3][4]

In any chemical process, from small-scale synthesis to large-scale manufacturing and formulation, the solubility of the starting materials is a paramount concern. It directly influences:

-

Reaction Kinetics: The rate and efficiency of a reaction often depend on the concentration of the reactants in the solution phase.

-

Process Development: Solvent selection for synthesis, extraction, and crystallization is dictated by the solubility profile of the target compound and its impurities.

-

Drug Formulation: For active pharmaceutical ingredients (APIs), solubility in various media is a key determinant of bioavailability and the feasibility of different dosage forms.[5]

As a hydrochloride salt, this compound is expected to exhibit significantly different solubility behavior compared to its free base form. The ionic character imparted by the salt structure fundamentally alters its interaction with solvent molecules. This guide provides the necessary tools to systematically characterize these interactions.

Theoretical Principles Governing Solubility

The dissolution of a solid crystalline substance like this compound in a solvent is a complex process governed by the interplay of intermolecular forces. For an ionic organic salt, two primary energy considerations are at odds:

-

Crystal Lattice Energy: This is the energy required to overcome the strong electrostatic forces holding the (4-Bromobenzyl)hydrazinium cations and chloride anions together in the solid crystal lattice. This is a significant energy barrier that must be surmounted for dissolution to occur.

-

Solvation Energy: This is the energy released when the dissociated ions are stabilized by interactions with solvent molecules.

Dissolution is favorable when the solvation energy is sufficient to overcome the crystal lattice energy. The nature of the solvent is the most critical factor influencing this balance.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess a dipole moment and can act as hydrogen bond donors. They are particularly effective at solvating both cations and anions. The hydroxyl group's hydrogen can stabilize the chloride anion, while the oxygen's lone pairs can stabilize the hydrazinium cation. Hydrazine itself is miscible with water and alcohols.[6][7] However, its salts, such as hydrazine sulfate, are noted to be practically insoluble in ethanol, demonstrating that the salt form dramatically alters solubility behavior.[8][9]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a strong dipole moment but lack hydrogen bond-donating capability. They are effective at solvating cations through dipole-ion interactions but are less effective at solvating small anions like chloride. Therefore, solubility is often moderate but lower than in polar protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack a significant dipole moment and cannot form strong interactions with ions. The energy of solvation is very low, making it insufficient to overcome the crystal lattice energy. Consequently, ionic salts like this compound are expected to be virtually insoluble in nonpolar solvents.[8]

Predicted Solubility Profile

In the absence of experimental data, a qualitative solubility profile can be predicted based on the "like dissolves like" principle and the theoretical framework discussed above. This compound is a highly polar, ionic compound. Its solubility will be dominated by its ability to dissociate and have its resulting ions solvated.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | Excellent capacity for solvating both the hydrazinium cation and the chloride anion through hydrogen bonding and ion-dipole interactions. Water is expected to be the best solvent.[10] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Capable of solvating the cation via dipole interactions, but less effective at solvating the chloride anion. DMSO is often a better solvent for salts than acetonitrile due to its higher polarity. |

| Low-Polarity | Dichloromethane, Chloroform | Very Low | Insufficient polarity to effectively solvate the ions and overcome the crystal lattice energy. Hydrazine is noted as being insoluble in chloroform.[8] |

| Nonpolar | Toluene, Hexanes, Diethyl Ether | Insoluble | Lacks the necessary polarity and hydrogen bonding capability for meaningful interaction with an ionic salt. |

Standardized Protocol for Experimental Solubility Determination

To generate reliable quantitative data, a standardized and robust methodology is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[11] It ensures that the solution has reached saturation and is in equilibrium with the solid phase.

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove all undissolved solid, and the concentration of the solute in the clear filtrate is measured using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization: Experimental Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy (2-Bromo-4-fluorobenzyl)hydrazine hydrochloride (EVT-15267519) | 2044707-16-4 [evitachem.com]

- 4. Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Hydrazine - Sciencemadness Wiki [sciencemadness.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. hydrazine sulfate [chemister.ru]

- 10. 4-Bromophenylhydrazine hydrochloride | 622-88-8 [chemicalbook.com]

- 11. scielo.br [scielo.br]

A Comprehensive Spectroscopic Guide to (4-Bromobenzyl)hydrazine Hydrochloride: Structure Elucidation and Data Interpretation

Prepared by: Gemini, Senior Application Scientist

Abstract

(4-Bromobenzyl)hydrazine hydrochloride is a valuable reagent and intermediate in synthetic and medicinal chemistry.[1] Accurate structural confirmation and purity assessment are paramount for its effective use in research and development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a rigorous interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of how to characterize this and similar chemical entities.

Chemical Identity and Structure

This compound is the salt form of (4-Bromobenzyl)hydrazine, enhancing its stability and water solubility for various applications. The core structure consists of a 4-bromobenzyl group attached to a hydrazine moiety, which is protonated in the hydrochloride salt form.

| Property | Value | Source |

| IUPAC Name | (4-bromobenzyl)hydrazine;hydrochloride | ChemScene[2] |

| Molecular Formula | C₇H₁₀BrClN₂ | ChemScene[2] |

| Molecular Weight | 237.53 g/mol | ChemScene[2] |

| CAS Number | 1727-08-8 | ChemScene[2] |

Below is the chemical structure of the (4-Bromobenzyl)hydrazinium cation.

Caption: Structure of the (4-Bromobenzyl)hydrazinium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Expertise in Action: The Causality of NMR Experimental Design

The choice of solvent is critical in NMR. For a hydrochloride salt, a polar, deuterated solvent like Deuterium Oxide (D₂O) or DMSO-d₆ is required for dissolution. D₂O is advantageous as it can exchange with labile protons (N-H), causing their signals to disappear, which is a useful diagnostic tool. DMSO-d₆ is also an excellent choice as it dissolves the sample well and allows for the observation of N-H protons, which typically appear as broad signals. The presence of the hydrochloride salt means the hydrazine moiety is protonated, which will cause a significant downfield shift for the protons on the nitrogen atoms and the adjacent benzylic (CH₂) protons compared to the free base, due to the electron-withdrawing effect of the positive charge.

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Data Interpretation: Predicted Spectra

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 9.0 | Broad Singlet | 5H | -NH₂⁺NH₂ | Labile protons on the protonated hydrazine group. Expected to be broad and shifted significantly downfield due to the positive charge. |

| ~ 7.65 | Doublet (d) | 2H | Ar-H (ortho to Br) | Aromatic protons ortho to the electron-withdrawing bromine atom are deshielded. They appear as a doublet due to coupling with meta protons. |

| ~ 7.45 | Doublet (d) | 2H | Ar-H (ortho to CH₂) | Aromatic protons ortho to the benzyl group. They appear as a doublet due to coupling with meta protons. |

| ~ 4.10 | Singlet (s) | 2H | -CH₂- | The benzylic protons are adjacent to the positively charged nitrogen, causing a downfield shift. They typically appear as a singlet as there are no adjacent protons to couple with. |

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 136.5 | Ar-C (quaternary) | The carbon atom attached to the CH₂-NHNH₂ group. |

| ~ 131.8 | Ar-CH (ortho to Br) | Aromatic carbons ortho to the bromine atom. |

| ~ 130.5 | Ar-CH (ortho to CH₂) | Aromatic carbons ortho to the benzyl group. |

| ~ 122.0 | Ar-C (quaternary) | The carbon atom attached to the bromine atom. The heavy atom effect of bromine causes a slight upfield shift. |

| ~ 52.0 | -CH₂- | The benzylic carbon, shifted downfield due to attachment to the electronegative nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.[1] The vibrations of specific bonds correspond to absorptions at characteristic frequencies in the infrared region of the electromagnetic spectrum.

Experimental Protocol: Acquiring an ATR-IR Spectrum

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium).

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact and record the spectrum, typically in the range of 4000-500 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Interpretation: Characteristic Absorption Bands

Hydrazine derivatives exhibit characteristic absorption bands that confirm the presence of the key functional groups.[1]

| Frequency Range (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 3000 | Strong, Broad | N-H stretching | The N-H stretching vibrations of the -NH₂⁺NH₂ group. The broadening is due to extensive hydrogen bonding in the solid state and the positive charge.[1][7] |

| 3100 - 3000 | Medium | Aromatic C-H stretching | C-H stretching vibrations from the benzene ring. |

| 3000 - 2850 | Medium-Weak | Aliphatic C-H stretching | Symmetric and asymmetric stretching of the benzylic -CH₂- group. |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C bending | Skeletal vibrations of the benzene ring. |

| ~1600 | Medium | N-H bending | Scissoring vibration of the amino groups. |

| ~1100 - 1000 | Strong | C-N stretching | Stretching vibration of the benzyl C-N bond. |

| ~1070 | Strong | Aromatic C-Br stretching | Characteristic absorption for a bromo-substituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z).[1] Furthermore, the fragmentation pattern gives valuable structural clues.

Expertise in Action: Ionization and Fragmentation Logic

For a salt like this compound, Electrospray Ionization (ESI) is an ideal "soft" ionization technique. It will typically result in the observation of the intact cation, [C₇H₉BrN₂]⁺, corresponding to the molecular formula of the free base. A key diagnostic feature will be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as two peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).

Upon fragmentation (which can be induced in the mass spectrometer, e.g., via Collision-Induced Dissociation), the most likely cleavage is the benzylic C-N bond. This is because it leads to the formation of a very stable 4-bromobenzyl cation. This cation can further rearrange to a highly stable tropylium ion structure.[8][9]

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The full scan range should typically be from m/z 50 to 500.

-

Tandem MS (MS/MS): To confirm fragmentation pathways, select the molecular ion peak (e.g., m/z 200) for fragmentation and acquire the product ion spectrum.

Data Interpretation: Predicted Molecular Ion and Fragments

References

- 1. psvmkendra.com [psvmkendra.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-BROMO-BENZYL-HYDRAZINE(45811-94-7) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Bromobenzylamine hydrochloride(26177-44-6) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Bromobenzyl bromide(589-15-1) 13C NMR spectrum [chemicalbook.com]

- 6. 4-Bromobenzyl bromide(589-15-1) 1H NMR spectrum [chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 9. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

A Technical Guide to the Commercial Sourcing of (4-Bromobenzyl)hydrazine Hydrochloride for Advanced Research and Development

Abstract

(4-Bromobenzyl)hydrazine hydrochloride (CAS No. 1727-08-8) is a pivotal chemical intermediate, serving as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique bifunctional nature, incorporating a reactive hydrazine moiety and a versatile bromobenzyl group, makes it a valuable synthon for constructing heterocyclic compounds and other elaborate molecular architectures. This guide provides an in-depth technical overview for researchers, chemists, and procurement specialists on sourcing this reagent. It navigates the landscape of commercial suppliers, elucidates critical quality control parameters, and offers a framework for selecting and validating material suitable for the exacting demands of drug discovery and development.

Introduction: The Strategic Importance of this compound in Synthesis

Hydrazine derivatives are fundamental reagents in medicinal chemistry, recognized for their role in forming a wide array of biologically active heterocyclic structures. The subject of this guide, this compound, is distinguished by the benzylic methylene spacer between the phenyl ring and the hydrazine group. This structural feature imparts different reactivity and conformational flexibility compared to its isomeric counterpart, (4-bromophenyl)hydrazine.

The primary utility of this compound lies in its application as a precursor for molecules containing pyrazole, pyridazine, and indole scaffolds, among others. The bromine atom on the phenyl ring serves as a convenient handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage diversification of drug candidates. Given its role as a foundational starting material, the quality, purity, and consistency of commercially supplied this compound are paramount to the success of a multi-step synthesis campaign. In drug development, the quality of raw materials is critical for ensuring the safety, efficacy, and consistency of the final product.

Navigating the Commercial Supplier Landscape

Selecting an appropriate supplier for a key starting material is a decision that balances quality, scale, documentation, and cost. The choice can significantly impact project timelines and the integrity of experimental outcomes. Below is a comparative analysis of representative commercial suppliers of this compound (CAS 1727-08-8).

Table 1: Comparison of Commercial Suppliers for this compound

| Supplier/Distributor | Brand/Manufacturer | CAS Number | Stated Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | Fluorochem | 1727-08-8 | 97% | Gram scale | Distributor for a UK-based manufacturer; provides access to robust documentation. |

| Sigma-Aldrich (Merck) | Ambeed, Inc. | 1727-08-8 | 95% | Gram scale | Distributor for a US-based manufacturer; offers an alternative purity grade. |

| CymitQuimica | Indagoo | 1727-08-8 | 97% | 100mg - 10g | European distributor offering various research-scale quantities. |

| BLD Pharm | BLD Pharm | 1727-08-8 | Not specified | Inquire | Offers the product and related derivatives; may require direct inquiry for specifications.[1] |

| ChemScene | ChemScene | 1727-08-8 | >98% (or refer to CoA) | Custom | Specializes in bioactive molecules and building blocks; offers custom synthesis services.[2] |

| Chemat | Fluorochem | 1727-08-8 | 97% | 1g | Polish distributor for Fluorochem, serving the European market.[3] |

Disclaimer: Availability, purity, and pricing are subject to change. Researchers should always obtain the latest information directly from the supplier.

Key Selection Criteria

-

Purity and Specification: For early-stage discovery chemistry, a purity of ≥95% is often acceptable. However, for later-stage development where impurity profiling is critical, sourcing material with ≥98% purity is advisable. Always request a lot-specific Certificate of Analysis (CoA) to verify the purity and identify any potential process-related impurities.

-

Documentation and Traceability: Reputable suppliers provide comprehensive documentation, including a CoA and a Safety Data Sheet (SDS). For GMP-regulated development, traceability of the material's origin and manufacturing process is non-negotiable.

-

Scale and Availability: Ensure the supplier can meet both your immediate research needs and potential future scale-up requirements. A supplier who can provide both gram-scale research quantities and kilogram-scale bulk material offers valuable continuity.

-

Technical Support: A supplier with knowledgeable technical support can be an invaluable resource for addressing questions about product stability, solubility, and handling.

Quality Control and In-House Verification: A Self-Validating System

While a supplier's Certificate of Analysis provides a baseline for quality, independent verification of incoming starting materials is a cornerstone of good laboratory practice and scientific integrity. This ensures that the material conforms to the required specifications and has not degraded during transit or storage.

Workflow for Incoming Material Verification

The following diagram illustrates a robust workflow for the procurement and quality control (QC) of this compound.

Experimental Protocol: Identity Verification by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a rapid and definitive method for confirming the chemical identity and assessing the purity of this compound.

Objective: To confirm the structural integrity of a supplied batch of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O)

-

NMR tubes

-

NMR spectrometer (300 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of the deuterated solvent directly in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Load the NMR tube into the spectrometer. Set the experiment parameters for a standard ¹H NMR acquisition.

-

Data Acquisition: Acquire the spectrum, ensuring an adequate signal-to-noise ratio is achieved (typically 16-64 scans).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at ~2.50 ppm).

-

Spectral Analysis: Analyze the processed spectrum. The expected signals for the (4-Bromobenzyl)hydrazine moiety are:

-

A singlet for the two benzylic protons (-CH₂-), typically in the range of 4.0-4.2 ppm.

-

Two doublets corresponding to the four aromatic protons of the A₂B₂ spin system, typically between 7.3 and 7.7 ppm.

-

Broad, exchangeable signals for the hydrazine protons (-NHNH₂), which may vary in chemical shift and intensity depending on the solvent, concentration, and water content. As a hydrochloride salt, these protons will be part of the hydrazinium cation (-NH₂NH₃⁺).

-

Compare the obtained spectrum with a reference spectrum or predicted chemical shifts to confirm identity. The spectrum of the free base, (4-Bromobenzyl)hydrazine, shows characteristic signals that can be used for comparison, with the understanding that protonation to the hydrochloride salt will cause downfield shifts of adjacent protons.[4]

-

Conclusion and Future Outlook

The procurement of high-quality chemical reagents is a foundational activity that underpins the reliability and reproducibility of scientific research. For a key building block like this compound, a systematic approach to supplier selection and a rigorous, self-validating protocol for incoming material verification are essential. By integrating the principles of quality assessment, documentation review, and independent analytical confirmation, researchers and drug development professionals can mitigate risks associated with starting material variability, thereby enhancing the efficiency and integrity of their synthetic endeavors. As new applications for this versatile synthon emerge, establishing robust relationships with reliable, quality-focused commercial suppliers will remain a critical component of successful innovation.

References

Reactivity of (4-Bromobenzyl)hydrazine hydrochloride with aldehydes and ketones

<An In-depth Technical Guide to the Reactivity of (4-Bromobenzyl)hydrazine Hydrochloride with Aldehydes and Ketones

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromobenzyl)hydrazine and its hydrochloride salt are pivotal reagents in synthetic chemistry, serving as precursors to a wide array of hydrazone derivatives. These derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comprehensive exploration of the reaction between this compound and various aldehydes and ketones. It delves into the underlying reaction mechanisms, offers detailed experimental protocols, discusses the optimization of reaction conditions, and highlights the broad applications of the resulting hydrazones in modern drug development.

Introduction: The Significance of (4-Bromobenzyl)hydrazones

Hydrazones are a class of organic compounds characterized by the structure R¹R²C=NNR³R⁴. They are typically formed through the condensation reaction of a hydrazine derivative with an aldehyde or a ketone.[1] The (4-bromobenzyl) moiety, in particular, provides a valuable structural motif. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, while the benzyl group offers specific steric and electronic properties. The resulting (4-bromobenzyl)hydrazones are key intermediates in the synthesis of various heterocyclic compounds and have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3] This guide aims to provide the practicing scientist with the foundational knowledge and practical insights required to effectively utilize this compound in the synthesis of novel chemical entities.

The Core Mechanism: Hydrazone Formation

The reaction between a hydrazine and a carbonyl compound (aldehyde or ketone) to form a hydrazone is a nucleophilic addition-elimination reaction.[4] The overall process can be broken down into two key stages:

-

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-

Dehydration: The resulting tetrahedral intermediate, often called a carbinolhydrazine or hemiaminal, undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the hydrazone.[5]

This reaction is critically dependent on the pH of the reaction medium. Acid catalysis is typically required to activate the carbonyl group by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. However, excessively low pH (typically below 3) will protonate the hydrazine nucleophile, rendering it unreactive.[5] Consequently, the reaction is often fastest in a mildly acidic environment, with an optimal pH typically around 4.5.[5][6]

The Role of the Hydrochloride Salt

(4-Bromobenzyl)hydrazine is often supplied and stored as its hydrochloride salt for enhanced stability. The salt form protects the nucleophilic hydrazine from slow aerial oxidation. However, in this protonated state, the hydrazine is not nucleophilic. Therefore, before it can react with the carbonyl compound, the free hydrazine must be liberated by the addition of a base. A weak base, such as sodium acetate, triethylamine, or sodium carbonate, is typically sufficient to neutralize the hydrochloride salt in situ, generating the active nucleophile required for the reaction.[7]

Experimental Design and Protocol

The synthesis of (4-bromobenzyl)hydrazones is generally a robust and high-yielding process. A typical experimental procedure involves the condensation of the hydrazine hydrochloride with an aldehyde or ketone in a suitable solvent, often with mild heating.

General Experimental Protocol

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol).

-

Hydrazine Addition: Add this compound (1.0-1.2 eq.) to the solution.

-

Base and Catalyst Addition: Add a base such as sodium acetate (1.1-1.5 eq.) to neutralize the hydrochloride salt. If required, a catalytic amount of a protic acid like glacial acetic acid (0.1 eq.) can be added to facilitate the reaction, especially with less reactive ketones.[8]

-

Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80°C) for a period ranging from 1 to 12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the resulting residue can be purified.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure hydrazone.

Optimization of Reaction Parameters

| Parameter | Options | Rationale & Field Insights |

| Carbonyl Substrate | Aromatic/Aliphatic Aldehydes & Ketones | Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity. Electron-withdrawing groups on aromatic rings enhance reactivity, while electron-donating groups decrease it. |

| Solvent | Ethanol, Methanol, Isopropanol, Acetic Acid | Protic solvents like alcohols are preferred as they can facilitate proton transfer steps. For very unreactive substrates, using glacial acetic acid as both solvent and catalyst can be effective. |

| Base | Sodium Acetate, Triethylamine, Na₂CO₃ | A weak base is crucial to liberate the free hydrazine without promoting side reactions. Sodium acetate is a common, inexpensive, and effective choice.[7] |

| Catalyst | Acetic Acid, H₂SO₄ (catalytic) | While the hydrochloride salt provides an acidic environment, a small amount of a strong acid can accelerate the reaction, particularly for hindered ketones. However, care must be taken to avoid side reactions.[5] |

| Temperature | Room Temperature to Reflux | Most reactions with aldehydes proceed readily at room temperature or with gentle warming. Ketones often require heating to reflux to achieve a reasonable reaction rate. |

Applications in Drug Development and Medicinal Chemistry

The hydrazone linkage is a privileged scaffold in medicinal chemistry. Its stability at physiological pH, coupled with its susceptibility to hydrolysis in the acidic environment of lysosomes or tumor microenvironments, makes it an ideal linker for prodrug design and targeted drug delivery systems.[8][9]

-

Anticancer Agents: Many hydrazone derivatives exhibit potent anticancer activity. For instance, phenylalanyl hydrazones have been found to be effective against gastric cancer, and other derivatives have shown activity against pancreatic and hepatic carcinomas.[2] The (4-bromobenzyl) group can be further modified to tune the compound's lipophilicity and binding interactions with biological targets.

-

Antimicrobial Activity: The azomethine group (-NHN=CH-) is a key pharmacophore in many antimicrobial agents.[2] Hydrazones derived from (4-bromobenzyl)hydrazine have been investigated for their activity against both Gram-positive and Gram-negative bacteria.

-

CNS-Active Agents: The versatile structure of hydrazones allows for the synthesis of compounds with a range of central nervous system activities, including anticonvulsant and antidepressant effects.[3]

-

Bioconjugation: Hydrazone-based coupling is a widely used strategy in medical biotechnology to link drugs to antibodies, creating antibody-drug conjugates (ADCs). The hydrazone bond remains stable in the bloodstream (neutral pH) but is cleaved in the acidic environment inside cancer cells, releasing the potent drug payload precisely where it is needed.[9]

Conclusion

The reaction of this compound with aldehydes and ketones is a reliable and versatile method for synthesizing a diverse library of hydrazone compounds. A thorough understanding of the reaction mechanism, particularly the role of pH and the necessity of liberating the free hydrazine from its salt form, is essential for successful synthesis. The resulting (4-bromobenzyl)hydrazones are not merely synthetic intermediates but are valuable compounds in their own right, with significant potential in the development of novel therapeutics. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and exploit the rich chemistry of this important class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. omicsonline.org [omicsonline.org]

- 3. scispace.com [scispace.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrazone Formation [quimicaorganica.org]

- 7. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydrazone - Wikipedia [en.wikipedia.org]

Methodological & Application

Introduction: The Strategic Role of (4-Bromobenzyl)hydrazine Hydrochloride in Modern Synthesis

An In-Depth Guide to the Synthetic Utility of (4-Bromobenzyl)hydrazine Hydrochloride in Heterocyclic Chemistry

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Their diverse structures underpin the therapeutic activity of a vast array of pharmaceuticals and the functional properties of advanced materials. This compound has emerged as a particularly valuable and versatile precursor for the construction of these complex molecular architectures. Its bifunctional nature, combining a reactive hydrazine moiety with a synthetically malleable bromobenzyl group, offers a strategic entry point to several key heterocyclic systems, including indoles, pyrazoles, and pyridazinones.

The 4-bromo substituent serves as a crucial synthetic handle, enabling post-heterocycle formation modifications through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), thereby expanding the chemical space accessible from a single core structure. This guide provides detailed application notes, mechanistic insights, and step-by-step protocols for leveraging this compound in the synthesis of high-value heterocyclic compounds, tailored for researchers, scientists, and drug development professionals.

The Fischer Indole Synthesis: Crafting the Privileged Indole Scaffold

The indole nucleus is a cornerstone of pharmacologically active compounds, found in everything from anti-migraine triptans to anti-cancer agents.[1][2] The Fischer indole synthesis, a venerable yet powerful acid-catalyzed reaction discovered in 1883, remains a primary method for its construction.[1][3][4][5]

Principle and Mechanistic Rationale

The synthesis proceeds through a cascade of well-defined steps, initiated by the condensation of an arylhydrazine with an aldehyde or ketone.[4] The choice of a strong acid catalyst (Brønsted or Lewis) is critical, as it facilitates the key tautomerization and rearrangement steps.[1][4][6]

The accepted mechanism involves:

-

Hydrazone Formation: The initial, reversible condensation between (4-Bromobenzyl)hydrazine and a carbonyl compound (e.g., cyclohexanone) forms the corresponding hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is often acid-catalyzed.

-

[7][7]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, thermally or acid-promoted[7][7]-sigmatropic rearrangement, which cleaves the weak N-N bond and forms a new C-C bond.[1][2][3] This is the characteristic and irreversible step of the reaction.

-

Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity. The newly formed amino group then performs a nucleophilic attack on the imine carbon to form a five-membered ring (an aminal).

-

Ammonia Elimination: Finally, acid-catalyzed elimination of ammonia from the aminal generates the stable, aromatic indole ring.[1][4]

Experimental Protocol: Synthesis of 1-(4-Bromobenzyl)-2,3,4,9-tetrahydro-1H-carbazole

This protocol details the synthesis of a tetrahydrocarbazole derivative from this compound and cyclohexanone.

| Reagent/Parameter | Value | Notes |

| Starting Material | (4-Bromobenzyl)hydrazine HCl | 1.0 eq |

| Carbonyl Partner | Cyclohexanone | 1.1 eq |

| Catalyst/Solvent | Glacial Acetic Acid | 10-15 mL per gram of hydrazine |

| Temperature | Reflux (~118 °C) | Ensures sufficient energy for rearrangement |

| Time | 2-4 hours | Monitor by TLC |

| Typical Yield | 75-85% | Varies with scale and purity |

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 2.56 g, 10 mmol).

-

Reagent Addition: Add glacial acetic acid (30 mL) followed by cyclohexanone (1.08 g, 11 mmol). The hydrochloride salt will typically dissolve upon heating.

-

Heating: Heat the mixture to reflux with vigorous stirring. The solution will typically darken in color. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

-